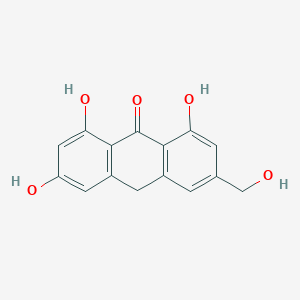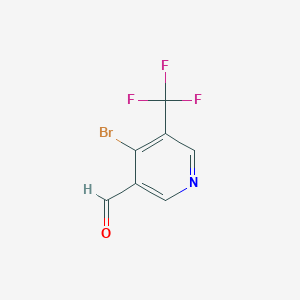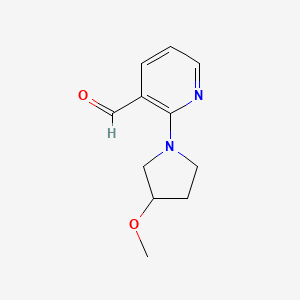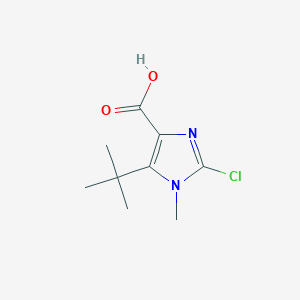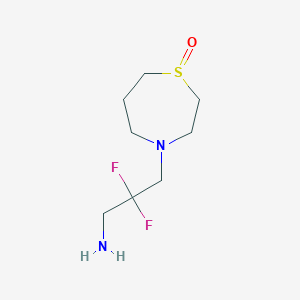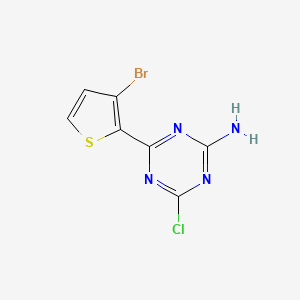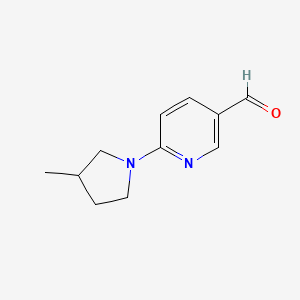
3-(Chloromethyl)-5-(4-ethylphenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Chloromethyl)-5-(4-ethylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-5-(4-ethylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-ethylbenzohydrazide with chloroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction mixture is then heated to promote cyclization, forming the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems can improve efficiency and reduce the risk of human error.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Chloromethyl)-5-(4-ethylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction can lead to the formation of alcohols or amines.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of oxides or hydroxylated products.
Reduction: Formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-(Chloromethyl)-5-(4-ethylphenyl)-1,2,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: Used in the development of novel polymers and materials with specific properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 3-(Chloromethyl)-5-(4-ethylphenyl)-1,2,4-oxadiazole depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The molecular targets and pathways involved can vary based on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole
- 3-(Chloromethyl)-5-(4-methylphenyl)-1,2,4-oxadiazole
- 3-(Chloromethyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole
Uniqueness
3-(Chloromethyl)-5-(4-ethylphenyl)-1,2,4-oxadiazole is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with biological targets and its overall efficacy in various applications.
Eigenschaften
Molekularformel |
C11H11ClN2O |
|---|---|
Molekulargewicht |
222.67 g/mol |
IUPAC-Name |
3-(chloromethyl)-5-(4-ethylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C11H11ClN2O/c1-2-8-3-5-9(6-4-8)11-13-10(7-12)14-15-11/h3-6H,2,7H2,1H3 |
InChI-Schlüssel |
PVLUHKRGSGSYRL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)C2=NC(=NO2)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


